molecular formula C16H11ClFN3 B6347176 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine CAS No. 1354916-91-8

4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6347176
CAS No.: 1354916-91-8
M. Wt: 299.73 g/mol
InChI Key: GEKNUIUASJBVDH-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a chemical research tool based on the N-phenylpyrimidin-2-amine (PPA) scaffold, which is of significant interest in oncology and kinase research. Structurally related PPA compounds have been identified as potent radiosensitizers that can enhance the efficacy of radiotherapy in cancer treatment . Research on close analogs demonstrates that these molecules can inhibit multiple cyclin-dependent kinases (CDKs), functioning as novel pan-CDK inhibitors. This activity leads to a marked increase in the proportion of cells arrested at the G2/M phase of the cell cycle and a significant decrease in clonogenic survival, particularly when used in combination with radiation . The aminopyrimidine core is a privileged structure in medicinal chemistry and is found in inhibitors targeting various kinases, such as Polo-like kinase 4 (PLK4), a master regulator of centriole duplication considered a candidate anticancer target . Furthermore, derivatives of the 4,6-diphenylpyrimidin-2-amine class have shown promise as Aurora kinase A (AURKA) inhibitors, which can reduce clonogenicity, arrest the cell cycle at G2/M, and induce caspase-mediated apoptotic cell death in human cancer cell lines . This compound is intended for research purposes to further explore these mechanisms and develop novel therapeutic strategies.

Properties

IUPAC Name

4-(2-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3/c17-13-4-2-1-3-12(13)15-9-14(20-16(19)21-15)10-5-7-11(18)8-6-10/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKNUIUASJBVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A mixture of 2-chloroacetophenone (1.0 equiv) and 4-fluorobenzaldehyde (1.2 equiv) in ethanol is stirred with aqueous NaOH (40%, w/v) at 20°C for 1 hour. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol.

ParameterValue
SolventEthanol
BaseNaOH (40% aqueous)
Temperature20°C
Reaction Time1 hour
Yield75–82%

Key Spectral Data for Chalcone Intermediate

  • IR (KBr): 1656 cm⁻¹ (C=O stretch), 1601 cm⁻¹ (C=C aromatic), 1229 cm⁻¹ (C-F stretch).

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, α-H), 7.65 (d, J = 15.6 Hz, 1H, β-H), 7.45–7.12 (m, 8H, aromatic).

Cyclocondensation to 2-Aminopyrimidine

The chalcone intermediate is cyclized with guanidine hydrochloride in the presence of a base to yield the target pyrimidine.

Conventional Heating Method

A mixture of chalcone (5 mmol), guanidine hydrochloride (7.5 mmol), and NaOH (22.5 mmol) in 96% ethanol is refluxed for 12–14 hours. The product is isolated by filtration and recrystallized from ethanol-toluene (1:1).

ParameterValue
SolventEthanol (96%)
BaseNaOH
TemperatureReflux (~78°C)
Reaction Time12–14 hours
Yield61–77%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. The same reagents are subjected to microwave heating at 300 W for 7–9 minutes, achieving comparable yields (74–81%).

Optimization Insight

  • Procedure B (Microwave with Solvent): Higher reproducibility and reduced side products.

  • Procedure C (Solvent-Free Microwave): Yields drop slightly (56–68%) due to inhomogeneous mixing.

Structural Characterization of this compound

Spectroscopic Analysis

  • IR (KBr): 3434 cm⁻¹ (N-H stretch), 1624 cm⁻¹ (C=N pyrimidine), 1599 cm⁻¹ (C=C aromatic).

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.29 (dd, J = 9.0 Hz, 2H, H-2ʹʹ, H-6ʹʹ), 8.20 (d, J = 8.5 Hz, 2H, H-2ʹ, H-6ʹ), 7.74 (s, 1H, H-5 pyrimidine), 6.79 (s, 2H, NH₂).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 162.68 (C-2), 158.74 (C-4), 133.38 (C-6), 131.78–121.90 (aromatic carbons).

Mass Spectrometry

  • ESI-MS: m/z 344.05 [M+H]⁺, consistent with the molecular formula C₁₆H₁₁ClFN₃.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeAdvantagesLimitations
Conventional Heating61–7712–14 hLow equipment requirementsLong reaction time
Microwave (Solvent)74–817–9 minRapid, high yieldRequires specialized equipment
Solvent-Free Microwave56–6815–18 minEco-friendlyLower yield

Microwave-assisted synthesis emerges as the optimal method, balancing efficiency and yield.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of guanidine on the α,β-unsaturated ketone, followed by cyclization and aromatization. Lithium hydroxide or sodium hydroxide deprotonates guanidine, enhancing its nucleophilicity. The electron-withdrawing chloro and fluoro substituents stabilize the intermediate through resonance, facilitating ring closure.

Challenges and Solutions

  • Low Solubility of Chalcone: Use of ethanol as a polar solvent improves reactant miscibility.

  • Byproduct Formation: Excess guanidine (1.5 equiv) ensures complete conversion .

Chemical Reactions Analysis

Synthetic Formation via Cyclocondensation

The compound is synthesized through cyclocondensation reactions involving α,β-unsaturated ketones (chalcones) and guanidine derivatives. Key methods include:

Procedure

  • Reactants : (E)-1-(4-substituted phenyl)-3-arylprop-2-en-1-one (chalcone) + guanidine hydrochloride/nitrate.

  • Conditions :

    • Base : NaOH or LiOH in ethanol/water under reflux (4–14 hours) .

    • Microwave-assisted synthesis : Reduced reaction time (7–9 minutes) with comparable yields (74–88%) .

  • Mechanism : Base-promoted cyclization forms the pyrimidine ring via nucleophilic attack of guanidine’s amino group on the chalcone’s enone system .

Example
For 4-(4-bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine (structurally analogous):

  • Yield: 56–77% under microwave conditions .

  • Characterization: 1H^1H NMR (DMSO-d6d_6) δ 7.34 (s, H-5 pyrimidine), 6.89 (s, NH2_2) .

Nucleophilic Substitution at the 2-Amino Group

The primary amine at the pyrimidine’s 2-position participates in nucleophilic reactions:

a. Thioether Formation

  • Reactants : 2-Aminopyrimidine + arylthiols (e.g., 4-fluorothiophenol).

  • Conditions : DMSO, 80°C, 12 hours .

  • Outcome : Substitution of the amine with arylthio groups to form 4-((4-fluorophenyl)thio)-pyrimidin-2-amines.

  • Example :

    • Product: 4-((4-Fluorophenyl)thio)-N-(4-morpholinophenyl)pyrimidin-2-amine .

    • Yield: 85% .

    • Characterization: HRMS m/zm/z 383.1362 ([M+H]+^+) .

b. Acylation/Alkylation

  • Reactants : Amine + acyl chlorides/alkyl halides.

  • Conditions : Not explicitly reported for this compound, but analogous pyrimidines undergo acylation in DCM with triethylamine .

Electrophilic Aromatic Substitution (EAS)

The halogenated aryl groups influence EAS reactivity:

SubstituentPositionDirecting EffectReactivity Notes
2-ChlorophenylC-4Ortho/paraModerately deactivated; nitration/sulfonation requires strong conditions.
4-FluorophenylC-6MetaHighly deactivated; limited EAS reactivity observed.

Example Reaction

  • Nitration : No direct data for this compound, but similar 6-arylpyrimidines undergo nitration at the chlorophenyl group’s para position under HNO3_3/H2_2SO4_4 .

Cross-Coupling Reactions

The chlorophenyl group may engage in metal-catalyzed couplings:

a. Suzuki-Miyaura Coupling

  • Reactants : Chlorophenyl moiety + arylboronic acids.

  • Catalyst : Pd(PPh3_3)4_4, K2_2CO3_3, in dioxane/water .

  • Outcome : Substitution of chlorine with aryl groups (e.g., biphenyl derivatives) .

Example

  • Product: 4-(2',4'-Difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine .

  • Yield: 85% .

  • Characterization: 13C^13C NMR δ 159.2 (C-F), ESI-MS m/zm/z 360.5 ([M+1]+^+) .

Complexation and Biological Interactions

The compound interacts with biological targets via hydrogen bonding and π-π stacking:

a. Kinase Inhibition

  • Target : Polo-like kinase 4 (PLK4) .

  • Interaction : Pyrimidine’s amine and halogenated aryl groups form hydrogen bonds with kinase active sites .

  • Activity : IC50_{50} values in nanomolar range for structurally related derivatives .

b. Antibacterial Studies

  • Target : Bacterial dihydrofolate reductase (DHFR).

  • Mechanism : Competitive inhibition via pyrimidine’s resemblance to dihydrofolate .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C .

  • Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acids/bases via pyrimidine ring cleavage .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Spectral Data

Key spectral differences arise from substituent electronic environments:

Compound IR (cm⁻¹) $^1$H NMR (δ ppm) $^{13}$C NMR (δ ppm) Reference ID
Target compound Not reported in evidence Predicted NH₂ ~5.2 ppm; aromatic shifts ~7.0–8.0 C-2 (pyrimidine) ~163–164 ppm
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (24) 3434 (NH₂), 1624 (C=N) 3.34–3.88 (morpholine CH₂), 5.29 (NH₂) 46.6 (N-CH₂), 164.2 (C-6 pyrimidine)
PPA5 Not reported Aromatic protons ~7.3–8.2; NH₂ likely merged Nitrophenyl carbons ~120–150 ppm

Key observations :

  • Morpholine-containing compounds exhibit distinct $^1$H NMR signals for CH₂ groups (~3.3–3.9 ppm) .
  • NH₂ protons in pyrimidin-2-amine derivatives typically resonate near 5.0–5.3 ppm .

Antimicrobial Activity

  • Target compound : Expected activity against Gram-positive bacteria (based on chloro/fluoro substituent trends) .
  • Compound 24 : Exhibits MIC values of 8–16 µg/mL against S. aureus and β-hemolytic Streptococcus due to morpholine-enhanced membrane penetration .
  • Dichlorophenyl analogue : Higher lipophilicity from chloro groups improves activity against resistant strains .

Anticancer and Radiosensitizing Effects

  • Target compound : Predicted to induce cell cycle arrest (G2/M phase) via DNA intercalation or kinase inhibition, similar to PPA5 .
  • PPA5 : Reduces lung cancer cell viability by >50% at 10 µM via G2/M arrest .
  • Dichlorophenyl analogue : Inhibits HOP-92 lung cancer cells at 10 µM .

Biological Activity

4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, also known by its CAS Number 423183-88-4, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a unique structure characterized by the presence of both chlorinated and fluorinated phenyl groups, which may contribute to its biological efficacy.

  • Molecular Formula : C16H11ClFN3
  • Molecular Weight : 299.73 g/mol
  • CAS Number : 423183-88-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that derivatives with electron-withdrawing groups like Cl and F exhibit potent activity against lung adenocarcinoma (A549) and colorectal cancer (SW-480) cell lines. Specifically, one study reported an IC50 value of 5.9 µM for a related compound, indicating strong antiproliferative activity compared to standard chemotherapeutics like Cisplatin .

CompoundCell LineIC50 (µM)
This compoundA5495.9
CisplatinA54915.37
This compoundSW-4802.3
CisplatinSW-48016.1

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. The presence of the chlorinated and fluorinated groups is thought to enhance the binding affinity to specific molecular targets involved in cell cycle regulation, leading to mitotic failure and increased polyploidy in treated cells .

Case Studies

  • In Vivo Studies on Antihyperlipidemic Activity :
    A series of studies synthesized novel compounds based on pyrimidine structures, including derivatives of this compound. These compounds were evaluated for their antihyperlipidemic activity in high-fat diet-induced hyperlipidemia models in rats, showing significant reductions in lipid profiles compared to controls .
  • Cytotoxicity Evaluation :
    A recent study evaluated various pyrimidine derivatives' cytotoxicity against human cancer cell lines, including HeLa and K562. The results indicated that compounds with similar structural motifs exhibited enhanced cytotoxicity while maintaining low toxicity against normal cell lines (HUVEC), suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine?

  • Methodological Answer : A common approach involves cyclocondensation of substituted chalcones (e.g., (E)-1-(2-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) with guanidine derivatives under basic conditions. For example, refluxing the chalcone with guanidine nitrate and lithium hydroxide in ethanol/water (50:10 mL) for 4–5 hours yields the pyrimidin-2-amine core. Purification via silica gel chromatography (ethyl acetate/petroleum ether, 2:8) is critical to isolate the product .
  • Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry of guanidine (1:1 molar ratio with chalcone) to minimize side products.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for distinct aromatic proton signals (δ 7.30–8.03 ppm for 9H) and NH₂ protons (δ ~5.29 ppm, singlet). Merged signals for H-5 protons may overlap with aromatic peaks .
  • ¹³C NMR : Key carbons include C-2 (δ ~163.8 ppm, pyrimidine ring) and ipso carbons (δ 140.6–154.0 ppm) from substituents .
  • IR : Confirm NH₂ stretches (~3434 cm⁻¹) and C-Cl/C-F vibrations (650–815 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential inhalation risks.
  • Dispose of waste via certified hazardous waste services, as halogenated aromatic amines may exhibit toxicity .

Advanced Research Questions

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine ring and substituents. For example, in related compounds, phenyl groups attached to C2 and C4 form dihedral angles of ~12–86°, influencing steric and electronic interactions. Intramolecular N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5) stabilize the conformation, while weak C–H⋯π bonds contribute to crystal packing .
  • Application : Use Mercury or Olex2 software to analyze bond lengths, angles, and non-covalent interactions for structure-activity relationship (SAR) studies.

Q. How to address contradictory data in spectroscopic characterization (e.g., overlapping NMR signals)?

  • Methodological Answer :

  • DEPT-135/HSQC : Differentiate overlapping aromatic signals by assigning quaternary carbons via ¹³C NMR and correlating with ¹H signals.
  • Variable Temperature NMR : Resolve merged H-5 signals by cooling the sample (e.g., 273 K) to slow molecular motion .
  • 2D NOESY : Identify spatial proximity of protons to confirm substituent orientation .

Q. What strategies optimize the compound’s bioactivity in medicinal chemistry studies?

  • Methodological Answer :

  • Substituent Modulation : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., morpholine) to improve solubility and bioavailability .
  • Docking Studies : Use AutoDock Vina to predict interactions with enzymes (e.g., kinase targets) based on crystallographic data .

Q. How to analyze thermal stability and degradation pathways?

  • Methodological Answer :

  • TGA/DSC : Determine decomposition onset temperatures (e.g., >200°C) under nitrogen.
  • LC-MS : Identify degradation products (e.g., dehalogenated or oxidized derivatives) under accelerated stress conditions (heat, light) .

Contradiction Analysis in Published Data

Q. Discrepancies in reported biological activity: How to validate target specificity?

  • Methodological Answer :

  • Selectivity Assays : Test against related enzyme isoforms (e.g., CDK2 vs. CDK4) using fluorescence polarization.
  • CRISPR Knockout Models : Confirm target dependency in cell lines lacking the putative receptor .
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., ATP concentration in kinase assays) .

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